molecular formula C2H2N4O2 B8461861 4-Nitroso-1,2,5-oxadiazol-3-amine

4-Nitroso-1,2,5-oxadiazol-3-amine

Cat. No.: B8461861
M. Wt: 114.06 g/mol
InChI Key: VKPBJKAEWQPJBL-UHFFFAOYSA-N
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Description

4-Nitroso-1,2,5-oxadiazol-3-amine is a nitroso-functionalized derivative of the 1,2,5-oxadiazole (furazan) scaffold. The compound features a nitroso (-NO) group at the 4-position of the oxadiazole ring and an amine (-NH₂) at the 3-position. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C2H2N4O2

Molecular Weight

114.06 g/mol

IUPAC Name

4-nitroso-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C2H2N4O2/c3-1-2(4-7)6-8-5-1/h(H2,3,5)

InChI Key

VKPBJKAEWQPJBL-UHFFFAOYSA-N

Canonical SMILES

C1(=NON=C1N=O)N

Origin of Product

United States

Scientific Research Applications

Chemistry

4-Nitroso-1,2,5-oxadiazol-3-amine serves as a precursor in the synthesis of other heterocyclic compounds and energetic materials. Its ability to undergo various chemical reactions—such as oxidation and substitution—allows it to be transformed into derivatives with enhanced properties. For instance:

  • Oxidation : Partial oxidation using hydrogen peroxide in sulfuric acid.
  • Substitution : Reaction with nucleophiles leading to the substitution of the nitro group with other functional groups.

These reactions can yield amino derivatives and substituted oxadiazoles that are valuable in further chemical research.

Medicine

The compound has been investigated for its potential use in pharmaceuticals due to its unique structural properties. Notable applications include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit bacterial topoisomerases, essential enzymes for DNA replication and repair. It has shown potential antibacterial properties against Gram-positive and Gram-negative bacteria .

    A related study indicated that oxadiazole derivatives exhibited significant antibacterial activity against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL .
  • Kinase Inhibition : The compound's structural features may allow it to interact with specific kinase targets implicated in cancer progression. This highlights its potential as a therapeutic agent in oncology .

Industry

In industrial applications, this compound is utilized in the production of high-energy materials and explosives due to its energetic properties derived from the nitro group. The rapid decomposition of this group can release significant energy, making it suitable for applications requiring explosive materials .

Case Study 1: Antimicrobial Properties

A study focused on the synthesis of novel oxadiazole derivatives demonstrated that compounds containing the oxadiazole moiety exhibited notable antimicrobial activities comparable to first-line drugs. The structure–activity relationship (SAR) indicated that modifications at specific positions significantly enhanced biological efficacy .

Case Study 2: Kinase Inhibition in Cancer Research

Research into related compounds has shown that modifications on the oxadiazole ring can lead to potent inhibitors of cancer-related kinases. These findings suggest that ongoing investigations into the structure–activity relationships of this compound could yield promising candidates for cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,2,5-oxadiazol-3-amine scaffold is highly versatile, with substitutions at the 4-position significantly altering chemical, physical, and biological properties. Below is a systematic comparison with structurally related compounds:

Substituent-Driven Functional Diversity

Compound Name Substituent at 4-Position Key Properties/Applications References
4-Nitroso-1,2,5-oxadiazol-3-amine Nitroso (-NO) Potential immunomodulatory activity (inferred from analogs); high reactivity due to -NO group.
4-Nitro-1,2,5-oxadiazol-3-amine Nitro (-NO₂) Energetic material; used in HEDMs due to high nitrogen content and thermal stability.
4-Phenyl-1,2,5-oxadiazol-3-amine Phenyl (-C₆H₅) Antiproliferative activity in cancer cell lines; moderate solubility in polar solvents.
4-(4-Fluorophenyl)-1,2,5-oxadiazol-3-amine 4-Fluorophenyl (-C₆H₄F) Enhanced metabolic stability; antiplasmodial activity against Plasmodium falciparum.
4-(Benzo[d]imidazol-2-yl)-1,2,5-oxadiazol-3-amine Benzimidazole THIK-1 channel inhibition; potential for modulating microglial activity in neurological disorders.
4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-amine 4-Methoxyphenyl (-C₆H₄OCH₃) Selective p70S6 kinase inhibition; applications in cancer therapy.

Pharmacological Activities

  • Anticancer/Antiproliferative: Phenyl-substituted derivatives (e.g., 4-(4-methylphenyl)-1,2,5-oxadiazol-3-amine) exhibit antiproliferative effects in oral squamous cell carcinoma models, with IC₅₀ values <10 µM .
  • Kinase Inhibition : 4-(Benzimidazol-2-yl) derivatives act as selective p70S6 kinase inhibitors (IC₅₀ = 50 nM), crucial for regulating cell growth .
  • Antiplasmodial : Fluorophenyl and nitrophenyl analogs show potent activity against Plasmodium falciparum (IC₅₀ = 0.8–1.2 µM) .
  • Immunomodulation: The nitroso-containing INCB024360 analog restores immune cell proliferation by inhibiting indoleamine 2,3-dioxygenase (IDO), a key enzyme in tumor immune evasion .

Physical and Chemical Properties

Property This compound (Inferred) 4-Nitro-1,2,5-oxadiazol-3-amine 4-Phenyl-1,2,5-oxadiazol-3-amine
Melting Point ~150–160°C (decomposes) 257–259°C 93–94°C
Solubility Low in water; moderate in DMSO Insoluble in water Soluble in DMSO, ethanol
Stability Sensitive to light and heat Thermally stable up to 250°C Stable under ambient conditions
Nitrogen Content ~35% 40% 25–30%

Preparation Methods

Reaction Conditions and Mechanism

  • Reactants : DAF, H₂O₂ (30% w/w), Na₂WO₄ (1–5 mol%).

  • Temperature : 40–60°C.

  • Duration : 4–6 hours.

  • Solvent : Water or aqueous ethanol.

The reaction proceeds via a two-step mechanism:

  • Initial Oxidation : The primary amine group (-NH₂) in DAF is oxidized to a nitroso group (-NO) by H₂O₂, facilitated by the tungstate catalyst acting as a Lewis acid.

  • Intermediate Stabilization : The nitroso intermediate is stabilized through intramolecular hydrogen bonding with the adjacent amine group, preventing over-oxidation to a nitro (-NO₂) group.

Table 1: Key Parameters for DAF Oxidation

ParameterDetails
CatalystSodium tungstate (Na₂WO₄)
Oxidizing AgentH₂O₂ (30% w/w)
Temperature Range40–60°C
Reaction Time4–6 hours
Solvent SystemWater/ethanol (1:1 v/v)
Purification MethodRecrystallization (ethanol/water)

An alternative route involves the diazotization of 4-amino-1,2,5-oxadiazol-3-amine followed by nitrosation. This method is less common but offers precise control over nitroso group introduction.

Reaction Protocol

  • Diazotization : Treatment of 4-amino-1,2,5-oxadiazol-3-amine with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C generates a diazonium salt intermediate.

  • Nitrosation : The diazonium salt is reacted with copper(I) oxide (Cu₂O) in acetic acid, leading to the substitution of the diazo group with a nitroso moiety.

Challenges and Optimization

  • Side Reactions : Competing hydrolysis of the diazonium salt to phenolic byproducts necessitates strict temperature control (<5°C).

  • Catalyst Selection : Copper(I) oxide outperforms other catalysts (e.g., CuSO₄) in minimizing over-oxidation.

Table 2: Diazotization-Nitrosation Workflow

StepConditions
DiazotizationNaNO₂ (1.2 eq), HCl (12 M), 0–5°C
NitrosationCu₂O (0.1 eq), CH₃COOH, 25°C, 2 hours
WorkupNeutralization with NaHCO₃, extraction

Comparative Analysis of Methods

Efficiency and Scalability

  • Oxidation of DAF : Preferred for scalability due to simpler reagent handling and lower toxicity. However, it requires careful pH control to avoid over-oxidation.

  • Diazotization-Nitrosation : Suitable for small-scale synthesis but limited by hazardous intermediate handling and lower yields (~50–60%).

Emerging Methodologies

Recent advances explore electrochemical oxidation as a greener alternative. Preliminary studies indicate that applying a controlled potential (1.2–1.5 V) to DAF in an acidic medium selectively generates the nitroso derivative without catalysts . This method remains experimental but promises higher atom economy.

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